molecular formula C24H15F7N2O2 B11134038 2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B11134038
M. Wt: 496.4 g/mol
InChI Key: ASYUZMVCYMYMQR-UHFFFAOYSA-N
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Description

    2-[(4-fluorophenyl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide: , also known by its chemical structure CHFN, is a complex organic compound.

  • It features a central propanediamide core with two trifluoromethylphenyl groups and a fluorophenylmethylidene group attached.
  • This compound exhibits interesting properties due to its unique arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides.

      Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base.

      Industrial Production: While I don’t have specific industrial production methods, academic research often informs industrial processes.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For Suzuki–Miyaura coupling, boron reagents (such as arylboronic acids) are essential.

      Major Products: The major product of this coupling would be the desired coupled product, where the fluorophenylmethylidene group is linked to the trifluoromethylphenyl group.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

      Biology: It may serve as a probe in biological studies or drug development.

      Medicine: Its potential therapeutic applications remain an active area of investigation.

      Industry: Industries may explore its use in materials science or specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application. understanding the interactions of its functional groups with biological targets is crucial.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of fluorine substituents and the methylidene group sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, related compounds include other propanediamides and fluorinated aromatic derivatives.

    Remember that this compound’s applications and properties are continually evolving as research progresses

    Properties

    Molecular Formula

    C24H15F7N2O2

    Molecular Weight

    496.4 g/mol

    IUPAC Name

    2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

    InChI

    InChI=1S/C24H15F7N2O2/c25-17-9-7-14(8-10-17)11-20(21(34)32-18-5-1-3-15(12-18)23(26,27)28)22(35)33-19-6-2-4-16(13-19)24(29,30)31/h1-13H,(H,32,34)(H,33,35)

    InChI Key

    ASYUZMVCYMYMQR-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

    Origin of Product

    United States

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